

Application Notes and Protocols for Studying SHLP2 Gene Function Using CRISPR

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Humanin-Like Peptide 2 (**SHLP2**) is a mitochondrial-derived peptide (MDP) encoded by the mitochondrial 16S rRNA gene (MT-RNR2).[1][2] Emerging research has implicated **SHLP2** in a variety of cellular processes, including metabolism, cell survival, and apoptosis.[3][4] Dysregulation of **SHLP2** has been associated with several age-related diseases, including cancer, neurodegenerative disorders, and metabolic conditions.[5][6] These associations make **SHLP2** a compelling target for further investigation and potential therapeutic development.

This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 technology to study the function of the **SHLP2** gene. Given its mitochondrial origin, standard CRISPR protocols require modification to effectively target **SHLP2**. The following sections will outline the necessary adaptations for mitochondrial genome editing and provide a comprehensive guide for researchers.

Understanding SHLP2 Function and Signaling

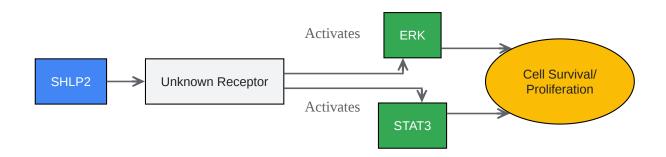
SHLP2 is a key regulator of mitochondrial function and cellular signaling. It has been shown to enhance mitochondrial metabolism, increase ATP production, and reduce reactive oxygen



species (ROS).[4] **SHLP2** exerts its cytoprotective effects in part through the activation of the ERK and STAT3 signaling pathways.[3][7]

SHLP2 Signaling Pathway

SHLP2 is believed to bind to an unknown cell surface receptor, initiating a downstream signaling cascade that leads to the phosphorylation and activation of ERK and STAT3.[6] This activation promotes cell survival and proliferation.



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SHLP2 signaling cascade.

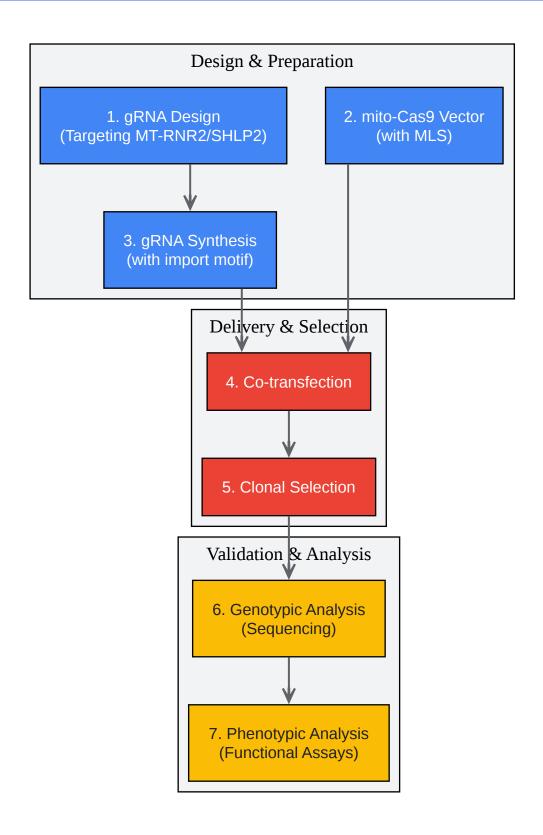
CRISPR-Cas9 Mediated Knockout of SHLP2

Targeting a mitochondrial gene like **SHLP2** with CRISPR-Cas9 is a significant challenge because the standard Cas9 and guide RNA do not readily enter the mitochondria.[5][8] Therefore, a modified approach, often termed "mito-CRISPR," is necessary. This involves engineering the Cas9 protein to include a mitochondrial localization sequence (MLS) and modifying the guide RNA (gRNA) to facilitate its import into the mitochondria.[9][10]

Experimental Workflow for SHLP2 Knockout

The overall workflow for generating and analyzing an **SHLP2** knockout cell line is as follows:





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CRISPR experimental workflow.



Detailed Experimental Protocols Protocol 1: Design and Synthesis of mito-CRISPR Components

Objective: To design and prepare the necessary CRISPR-Cas9 components for mitochondrial targeting of **SHLP2**.

Materials:

- gRNA design software (e.g., CHOPCHOP, E-CRISP)
- Plasmid encoding human-codon-optimized S. pyogenes Cas9
- Mitochondrial Localization Sequence (MLS) from a known mitochondrial protein (e.g., subunit VIII of human cytochrome c oxidase)
- · gRNA expression vector
- RNA transport-derived stem-loop element (e.g., RP-loop) for gRNA modification[10]
- · DNA synthesis and cloning services

Methodology:

- gRNA Design:
 - Identify the sequence of the human MT-RNR2 gene that encodes for SHLP2.
 - Use gRNA design tools to identify potential 20-nucleotide gRNA sequences targeting the
 SHLP2 coding region.
 - Select gRNAs with high on-target scores and low predicted off-target effects within the mitochondrial genome.
- mito-Cas9 Plasmid Construction:
 - Synthesize the DNA sequence for the MLS.



- Using standard molecular cloning techniques, insert the MLS sequence at the N-terminus of the Cas9 coding sequence in the Cas9 expression plasmid.
- Verify the correct insertion and sequence of the MLS-Cas9 construct by Sanger sequencing.
- gRNA Expression Vector Construction:
 - Synthesize the selected gRNA sequences as DNA oligonucleotides.
 - Synthesize the sequence for the RNA import motif (e.g., RP-loop).
 - Clone the gRNA sequence and the import motif into a suitable gRNA expression vector,
 typically under the control of a U6 promoter.
 - Verify the final construct by Sanger sequencing.

Protocol 2: Delivery of mito-CRISPR Components and Clonal Selection

Objective: To deliver the mito-CRISPR components into the target cells and select for clones with successful **SHLP2** knockout.

Materials:

- Target cell line (e.g., HEK293T, ARPE-19)
- · mito-Cas9 expression plasmid
- gRNA expression plasmid
- Lipofection-based transfection reagent or electroporation system
- Cell culture medium and supplements
- 96-well plates for single-cell cloning
- Genomic DNA extraction kit



- PCR reagents
- Sanger sequencing service

Methodology:

- Transfection:
 - Culture the target cells to 70-80% confluency.
 - Co-transfect the cells with the mito-Cas9 and gRNA expression plasmids using a suitable transfection method (e.g., Lipofectamine 3000 or electroporation). Include a negative control (e.g., a scrambled gRNA).
- Clonal Selection:
 - 48-72 hours post-transfection, dilute the cells to a concentration that allows for single-cell seeding in 96-well plates.
 - Culture the single-cell clones until they form visible colonies.
- Genotypic Analysis:
 - Expand the individual clones and extract genomic DNA.
 - Perform PCR to amplify the SHLP2-encoding region of the mitochondrial DNA.
 - Sequence the PCR products to identify clones with insertions or deletions (indels) in the
 SHLP2 gene.

Protocol 3: Functional Analysis of SHLP2 Knockout Cells

Objective: To assess the phenotypic consequences of SHLP2 knockout.

Materials:

Validated SHLP2 knockout and wild-type control cell lines



- Reagents for cell viability assays (e.g., MTT, CellTiter-Glo)
- Reagents for apoptosis assays (e.g., Annexin V/PI staining, Caspase-3/7 activity assay)
- Antibodies for Western blotting (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-STAT3, anti-STAT3)
- Mitochondrial function assay kits (e.g., Seahorse XF Analyzer, ATP assay kits)

Methodology:

- Cell Viability and Proliferation Assays:
 - Plate equal numbers of SHLP2 knockout and wild-type cells.
 - At various time points, perform cell viability and proliferation assays according to the manufacturer's instructions.
- Apoptosis Assays:
 - Induce apoptosis using a known stimulus (e.g., staurosporine).
 - Perform Annexin V/PI staining followed by flow cytometry or measure caspase activity to quantify apoptosis in SHLP2 knockout and wild-type cells.
- Western Blotting for Signaling Pathway Analysis:
 - Lyse SHLP2 knockout and wild-type cells and perform Western blotting to assess the phosphorylation status of ERK and STAT3.
- Mitochondrial Function Assays:
 - Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using a Seahorse XF Analyzer.
 - Quantify cellular ATP levels using a luminescence-based assay.

Data Presentation



Summarize all quantitative data in clearly structured tables for easy comparison between **SHLP2** knockout and wild-type control cells.

Table 1: Effect of SHLP2 Knockout on Cell Viability and Apoptosis

Cell Line	Relative Viability (%)	Apoptosis (% of Control)
Wild-Type	100 ± 5.2	100 ± 8.1
SHLP2 KO Clone 1	78.3 ± 4.5	145.2 ± 12.3
SHLP2 KO Clone 2	81.1 ± 6.1	138.9 ± 10.7

Data are presented as mean \pm SEM from at least three independent experiments.

Table 2: Effect of SHLP2 Knockout on ERK and STAT3 Activation

Cell Line	p-ERK/Total ERK Ratio	p-STAT3/Total STAT3 Ratio
Wild-Type	1.00 ± 0.12	1.00 ± 0.09
SHLP2 KO Clone 1	0.45 ± 0.08	0.52 ± 0.06
SHLP2 KO Clone 2	0.49 ± 0.07	0.55 ± 0.08

Data are presented as mean \pm SEM from at least three independent experiments.

Table 3: Effect of **SHLP2** Knockout on Mitochondrial Function

Cell Line	Basal OCR (pmol/min)	ATP Production (RLU)
Wild-Type	150.2 ± 12.5	8.5 x 10^5 ± 0.7 x 10^5
SHLP2 KO Clone 1	112.8 ± 9.8	6.1 x 10^5 ± 0.5 x 10^5
SHLP2 KO Clone 2	118.4 ± 10.1	6.4 x 10^5 ± 0.6 x 10^5

Data are presented as mean \pm SEM from at least three independent experiments. OCR: Oxygen Consumption Rate; RLU: Relative Light Units.



Conclusion

The protocols and application notes provided here offer a comprehensive framework for investigating the function of the mitochondrial-encoded **SHLP2** gene using CRISPR-Cas9 technology. By employing a modified "mito-CRISPR" approach, researchers can effectively knock out **SHLP2** and elucidate its role in cellular signaling, metabolism, and disease pathogenesis. The detailed methodologies and data presentation guidelines will facilitate robust and reproducible research, ultimately contributing to a deeper understanding of **SHLP2** biology and its potential as a therapeutic target.

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